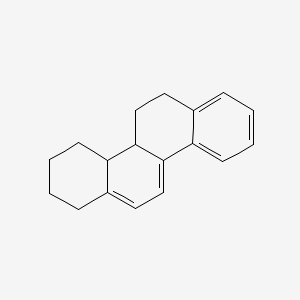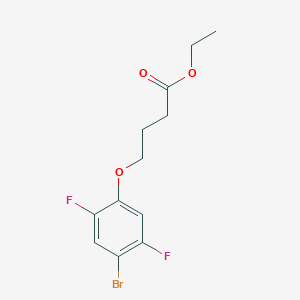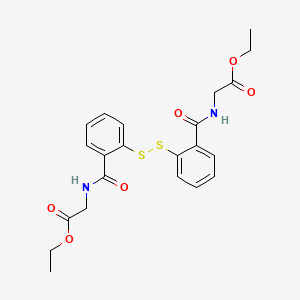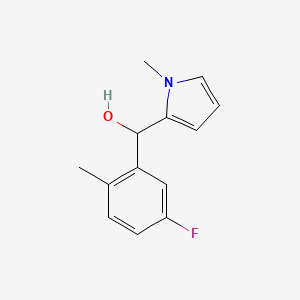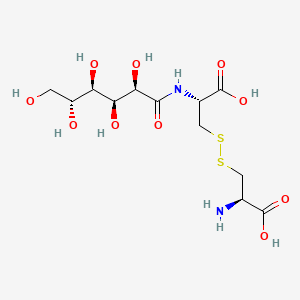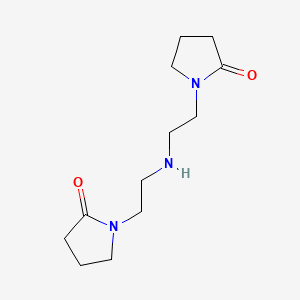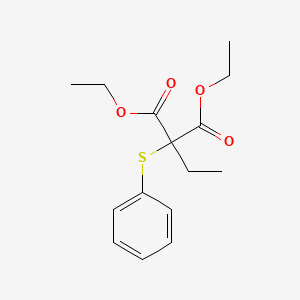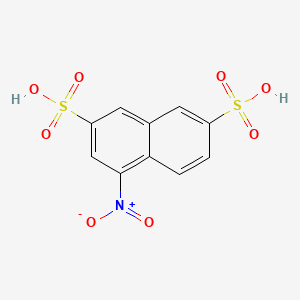
1-Nitronaphthalene-3,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitronaphthalene-3,6-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of nitro and sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-nitronaphthalene-3,6-disulfonic acid typically involves the sulfonation of 1-nitronaphthalene. The process can be carried out by treating 1-nitronaphthalene with sulfuric acid or sulfur trioxide in the presence of alkali metal or ammonium salts . The reaction conditions often include maintaining a specific temperature range to avoid oxidation and carbonization of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of ammonium sulfate as a catalyst. The sulfonation reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitronaphthalene-3,6-disulfonic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Typically involves the use of sulfuric acid (H₂SO₄) and electrochemical methods.
Substitution: Various reagents can be used depending on the desired product, including catalysts and solvents.
Major Products:
Applications De Recherche Scientifique
1-Nitronaphthalene-3,6-disulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-nitronaphthalene-3,6-disulfonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the reduction process, the compound undergoes a six-electron reduction to form naphthalene aminosulfonic acid via an intermediate hydroxylamine . This process is facilitated by the presence of acidic sulfonic groups, which influence the reduction pathway.
Comparaison Avec Des Composés Similaires
- 1-Nitronaphthalene-6-sulfonic acid
- Naphthalene 1-nitro-3,6,8-trisulphonic acid
Comparison: 1-Nitronaphthalene-3,6-disulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other nitronaphthalene derivatives, it has distinct properties that make it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
90830-37-8 |
|---|---|
Formule moléculaire |
C10H7NO8S2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
4-nitronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19) |
Clé InChI |
VGHJNLKOGBNGTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





